(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with a unique structure that combines a tetrahydropyran ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of tetrahydropyran derivatives with pyrazole derivatives under specific conditions. One common method includes the use of tetrahydropyran-2-ylmethylamine as a starting material, which is then reacted with pyrazole-4-carboxaldehyde in the presence of a reducing agent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride
- (1-Tetrahydro-2H-pyran-4-yl-3-piperidinyl)methanamine hydrochloride
Uniqueness
(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine hydrochloride is unique due to its combination of a tetrahydropyran ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C9H16ClN3O |
---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
[1-(oxan-2-yl)pyrazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9;/h6-7,9H,1-5,10H2;1H |
InChI-Schlüssel |
ZYVLCMBSOQYMNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=C(C=N2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.